Isookaninglucoside
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Overview
Description
Isookaninglucoside is a flavonoid glycoside, a type of compound that combines a flavonoid with a sugar molecule. It is known for its potential biological activities and is found in various plants. The molecular formula of this compound is C21H22O11, and it has a molar mass of 450.396 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isookaninglucoside typically involves the glycosylation of the flavonoid isookanin. This process can be achieved through enzymatic or chemical methods. Enzymatic glycosylation often uses glycosyltransferases, which transfer a sugar moiety from a donor molecule to the flavonoid. Chemical glycosylation, on the other hand, involves the use of glycosyl donors and catalysts under specific reaction conditions .
Industrial Production Methods: Industrial production of this compound may involve the extraction from plant sources followed by purification processes. Techniques such as high-performance liquid chromatography (HPLC) are commonly used to isolate and purify the compound from plant extracts .
Chemical Reactions Analysis
Types of Reactions: Isookaninglucoside can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .
Scientific Research Applications
Isookaninglucoside has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study glycosylation reactions and the behavior of flavonoid glycosides.
Biology: It is investigated for its potential antioxidant and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-cancer and anti-diabetic activities.
Industry: It is used in the development of natural health products and supplements.
Mechanism of Action
The mechanism of action of Isookaninglucoside involves its interaction with various molecular targets and pathways. It is believed to exert its effects through:
Antioxidant Activity: By scavenging free radicals and reducing oxidative stress.
Anti-inflammatory Activity: By inhibiting pro-inflammatory enzymes and cytokines.
Enzyme Inhibition: By binding to and inhibiting specific enzymes involved in disease pathways.
Comparison with Similar Compounds
Kaempferol: Another flavonoid glycoside with similar antioxidant and anti-inflammatory properties.
Quercetin: Known for its strong antioxidant activity and potential health benefits.
Rutin: A glycoside of quercetin with additional anti-inflammatory and vascular protective effects.
Uniqueness: Isookaninglucoside is unique due to its specific glycosylation pattern, which may influence its bioavailability and biological activity. Its distinct structure allows for unique interactions with molecular targets, potentially leading to different therapeutic effects compared to other flavonoid glycosides .
Properties
IUPAC Name |
2-(3,4-dihydroxyphenyl)-8-hydroxy-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2,3-dihydrochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O11/c22-7-15-16(26)18(28)19(29)21(32-15)31-13-4-2-9-11(24)6-14(30-20(9)17(13)27)8-1-3-10(23)12(25)5-8/h1-5,14-16,18-19,21-23,25-29H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGGOLFCPSUVVHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=C(C1=O)C=CC(=C2O)OC3C(C(C(C(O3)CO)O)O)O)C4=CC(=C(C=C4)O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O11 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
450.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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